molecular formula C7H3BrFNO B1477946 2-Bromo-4-fluoro-3-hydroxybenzonitrile CAS No. 1805935-96-9

2-Bromo-4-fluoro-3-hydroxybenzonitrile

Cat. No.: B1477946
CAS No.: 1805935-96-9
M. Wt: 216.01 g/mol
InChI Key: ZKJRQLZSYWKRCY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-hydroxybenzonitrile (CAS 1805935-96-9) is a versatile halogenated aromatic building block with a molecular weight of 216.01 g/mol and the molecular formula C₇H₃BrFNO . Its unique structure, featuring bromo, fluoro, hydroxy, and nitrile functional groups on a benzene ring, makes it a valuable intermediate for constructing complex chemical frameworks in research and development . This compound is primarily used in pharmaceutical R&D for the synthesis of various bioactive molecules . The strategic placement of halogen atoms and functional groups allows it to serve as a core scaffold in the development of potential drugs targeting specific enzymes or receptors. Furthermore, it finds application in agrochemical research for creating novel compounds such as pesticides and herbicides, where its halogenated aromatic properties contribute to enhanced biological activity and stability . The compound should be handled with care. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

2-bromo-4-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(9)7(6)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJRQLZSYWKRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-4-fluoro-3-hydroxybenzonitrile is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound's molecular formula is C7H4BrFNO. It is synthesized through a series of reactions involving bromination, fluorination, and hydroxylation of appropriate precursors like 4-hydroxybenzonitrile. The synthesis typically employs reagents such as bromine, Selectfluor for fluorination, and hydrogen peroxide for introducing the hydroxyl group .

Biological Activity Overview

This compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Properties

Research indicates that this compound possesses substantial antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in preclinical studies. It has been shown to induce apoptosis in cancer cells, particularly in models of renal cell carcinoma. The compound's mechanism appears to modulate signaling pathways related to cell survival and proliferation .

The biological activity of this compound is influenced by its substituents—bromine, fluorine, and hydroxyl groups—on the aromatic ring. These functional groups enhance binding affinity to various molecular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The specific interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant inhibition rate compared to control groups, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Effects

In xenograft models of renal cell carcinoma, treatment with this compound resulted in reduced tumor size and increased apoptosis markers compared to untreated controls. This highlights its potential utility in cancer therapeutics.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 2-bromo-4-fluoro-3-hydroxybenzonitrile with analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound C₇H₃BrFNO -Br (2), -F (4), -OH (3), -CN (1) 216.01 High acidity (OH), strong electron withdrawal
2-Fluoro-4-hydroxybenzonitrile C₇H₄FNO -F (2), -OH (4), -CN (1) 153.11 Moderate acidity (para-OH), lower lipophilicity
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O -NH₂ (2), -Cl (4), -OMe (5), -CN (1) 198.61 Electron-donating (-NH₂, -OMe) reduces ring deactivation
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO -Br (3), -F (5), -I (4), -NH₂ (1) 315.91 Heavy halogens increase steric bulk; -NH₂ enhances reactivity
Key Observations:

Substituent Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to 2-fluoro-4-hydroxybenzonitrile. Its position ortho to -OH may enable intramolecular hydrogen bonding, stabilizing the molecule . Fluorine’s electronegativity directs electrophilic substitution to specific positions, a trait shared with 2-fluoro-4-hydroxybenzonitrile but modulated by bromine in the target compound. Amino and methoxy groups in 2-amino-4-chloro-5-methoxybenzonitrile donate electrons, contrasting with the electron-withdrawing profile of the target compound .

Acidity and Solubility: The -OH group in the target compound (pKa ~8–9 estimated) is more acidic than in 2-fluoro-4-hydroxybenzonitrile (pKa ~9–10) due to proximity to the nitrile. This enhances solubility in polar solvents like DMSO or methanol. 3-Bromo-5-fluoro-4-iodoaniline’s -NH₂ group (pKa ~4–5) offers distinct protonation behavior, favoring ionic interactions in acidic environments .

Preparation Methods

Direct Cyanation of Fluorohydroxybenzene Derivatives

A prominent approach to prepare hydroxybenzonitrile derivatives with halogen substituents involves the Lewis acid-promoted cyanation of fluorophenols. This method uses phenolic precursors bearing fluorine and hydroxyl groups, followed by site-selective introduction of the nitrile group.

  • Procedure:

    • Starting material: 3-fluorophenol or related fluorohydroxybenzene derivatives.
    • Reagents: Methyl thiocyanate (CH3SCN), aluminum chloride (AlCl3), and boron trichloride (BCl3) in dichloromethane.
    • Conditions: The reaction is carried out typically at room temperature to moderate heating for 8–20 hours.
    • Outcome: The nitrile group is introduced ortho to the hydroxyl group, yielding 4-fluoro-2-hydroxybenzonitrile derivatives with high yields (up to 92%).
  • Relevance:
    This method can be adapted for the preparation of 2-bromo-4-fluoro-3-hydroxybenzonitrile by using appropriately substituted fluorophenol precursors and further bromination steps.

Demethylation of Methoxybenzonitrile Precursors

A common synthetic strategy for hydroxy-substituted benzonitriles is demethylation of methoxybenzonitriles using boron tribromide (BBr3).

  • Procedure:

    • Starting material: 2-bromo-4-methoxybenzonitrile.
    • Reagent: Boron tribromide (1 M solution in dichloromethane).
    • Conditions: The reaction mixture is heated at 50 °C overnight.
    • Work-up: Quenched with methanol, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
    • Yield: Approximately 75% yield of 2-bromo-4-hydroxybenzonitrile.
  • Adaptation:

    • This method can be extended to introduce fluorine substituents on the aromatic ring before or after demethylation to obtain this compound.
    • The demethylation step efficiently converts methoxy groups to hydroxy groups without affecting the nitrile or halogen substituents.

Sequential Bromination and Fluorination of Hydroxybenzonitrile

An alternative synthetic route involves sequential halogenation steps starting from hydroxybenzonitrile:

  • Step 1: Bromination
    • 4-hydroxybenzonitrile is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions with catalysts.
  • Step 2: Fluorination

    • The brominated intermediate is then fluorinated using fluorinating agents such as potassium fluoride (KF) to introduce fluorine at the 4-position.
  • Purification:

    • Recrystallization from polar aprotic solvents or chromatographic techniques ensure high purity (>95%).
  • Characterization:

    • Spectroscopic methods including NMR, IR (notably nitrile stretch at ~2220–2240 cm⁻¹ and hydroxyl stretch at 3200–3600 cm⁻¹), and mass spectrometry confirm structure and purity.
  • Industrial relevance:

    • This method is adaptable for scale-up using continuous flow reactors and automated systems to optimize yield and reduce impurities.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Lewis acid-promoted cyanation 3-fluorophenol derivatives CH3SCN, AlCl3, BCl3, DCM, RT to mild heating Up to 92 High selectivity for ortho-cyanation
Bromination of fluoroacetanilide 4-fluoroaniline Acetic anhydride, HBr, H2O2, 30–60 °C Variable Avoids dibromo by-products, multi-step synthesis
Demethylation of methoxybenzonitrile 2-bromo-4-methoxybenzonitrile BBr3 in DCM, 50 °C overnight ~75 Efficient O-demethylation
Sequential bromination/fluorination 4-hydroxybenzonitrile Br2 or NBS, KF, catalysts Variable Suitable for scale-up, requires purification

Research Findings and Notes

  • The choice of bromination reagent and conditions critically affects selectivity and yield; hydrobromic acid with oxidants favors monobromination over dibromination.
  • Lewis acid-promoted cyanation offers a direct route to hydroxybenzonitriles with halogen substituents and high yields, suitable for complex substitution patterns.
  • Demethylation with boron tribromide is a reliable method for converting methoxybenzonitriles to hydroxybenzonitriles without compromising other functional groups.
  • Sequential halogenation strategies allow modular synthesis but require careful control of reaction conditions and purification to achieve high purity.
  • Spectroscopic characterization (NMR, IR, MS) is essential to confirm substitution patterns and purity, especially due to possible isomeric impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-fluoro-3-hydroxybenzonitrile
Reactant of Route 2
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2-Bromo-4-fluoro-3-hydroxybenzonitrile

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